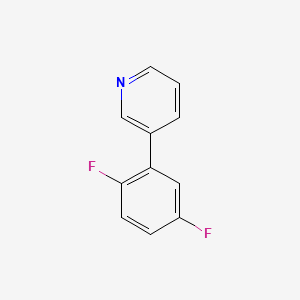
3-(2,5-Difluorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Difluorophenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a 2,5-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-difluorophenyl is coupled with a halogenated pyridine in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, using bases such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and reagents is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions: 3-(2,5-Difluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpyridines, while oxidation and reduction can lead to pyridine N-oxides or reduced pyridines, respectively.
科学研究应用
3-(2,5-Difluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.
作用机制
The mechanism of action of 3-(2,5-Difluorophenyl)pyridine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .
相似化合物的比较
2,5-Difluorophenylpyridine: Similar structure but different substitution pattern.
2,4-Difluorophenylpyridine: Another isomer with fluorine atoms at different positions.
3-(2,4-Difluorophenyl)pyridine: Similar compound with fluorine atoms at the 2 and 4 positions on the phenyl ring.
Uniqueness: 3-(2,5-Difluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern provides distinct electronic and steric properties compared to other isomers, making it valuable for specific applications in research and industry .
属性
分子式 |
C11H7F2N |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
3-(2,5-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H |
InChI 键 |
BVITXAGDOTVHCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13225463.png)
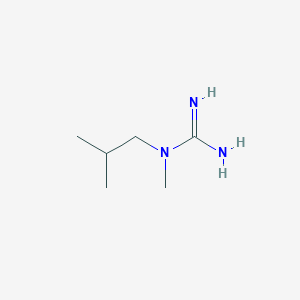

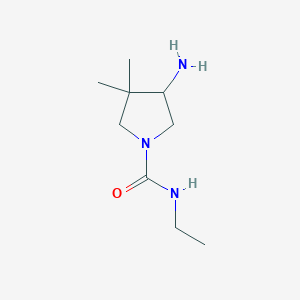
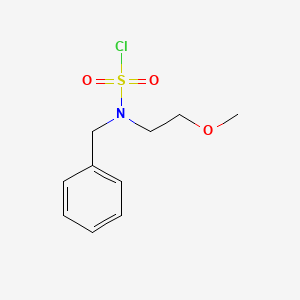
![1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol](/img/structure/B13225502.png)
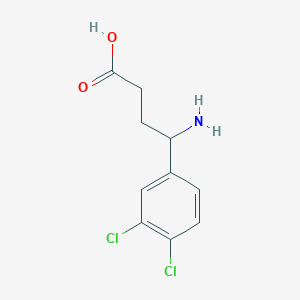

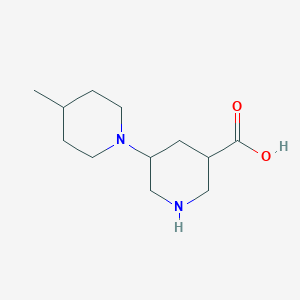
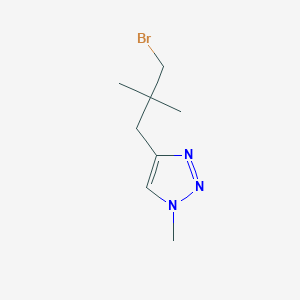
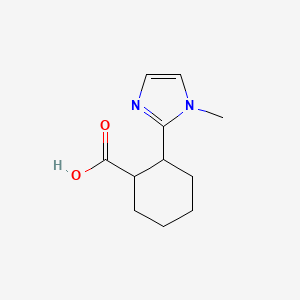
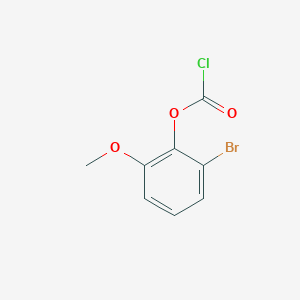
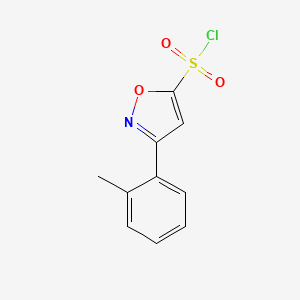
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
